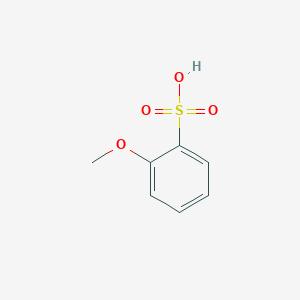

2-Methoxybenzenesulfonic acid

Description

Contextualization within Aromatic Sulfonic Acids Research

Aromatic sulfonic acids are a significant class of organic compounds characterized by a sulfonic acid group directly attached to an aromatic ring. numberanalytics.comresearchgate.net These compounds are notable for their industrial applications as intermediates in the synthesis of dyes, detergents, and pharmaceuticals. numberanalytics.comresearchgate.netnumberanalytics.com The sulfonic acid group is a strong electron-withdrawing group and imparts high water solubility, which influences the chemical properties and applications of the parent molecule. numberanalytics.com

The study of aromatic sulfonic acids involves understanding their synthesis, typically through electrophilic aromatic substitution reactions like sulfonation, and their subsequent chemical transformations. numberanalytics.com Research in this field also explores the influence of other substituents on the aromatic ring on the reactivity and properties of the sulfonic acid. scispace.comacs.org

2-Methoxybenzenesulfonic acid is one of three isomers, the others being 3-methoxybenzenesulfonic acid and 4-methoxybenzenesulfonic acid, which differ in the relative positions of the methoxy (B1213986) and sulfonic acid groups. The position of the electron-donating methoxy group relative to the sulfonic acid group significantly affects the electronic properties and reactivity of the aromatic ring. Research often involves comparative studies of these isomers to understand structure-property relationships. Furthermore, derivatives of methoxybenzenesulfonic acids are investigated for their potential applications in areas such as pharmaceuticals and materials science. ontosight.aimdpi.comchemimpex.com For example, derivatives have been synthesized for use as intermediates in the creation of dyes and potential anti-inflammatory agents. chemimpex.comontosight.aiscispace.com

Historical Perspectives on Methoxybenzenesulfonic Acid Chemistry

The chemistry of methoxybenzenesulfonic acids is intrinsically linked to the development of sulfonation reactions, a key process in organic chemistry for introducing the sulfonic acid group onto an aromatic ring. numberanalytics.com Historically, the sulfonation of aromatic compounds has been a fundamental reaction for producing water-soluble derivatives of hydrocarbons.

The synthesis of specific methoxybenzenesulfonic acid isomers and their derivatives has been documented in chemical literature and patents. For instance, methods for preparing p-Methoxybenzenesulfonic acid (the para-isomer) involve the sulfonation of anisole (B1667542). chemicalbook.com A historical method describes obtaining the ammonium (B1175870) salt of p-Methoxybenzenesulfonic acid in high yield by treating anisole with sulfamic acid at elevated temperatures. chemicalbook.com

The development of synthetic routes to various substituted benzenesulfonic acids has been driven by their utility as intermediates. For example, patents describe the preparation of compounds like 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid by reacting 2-hydroxy-4-methoxybenzophenone with a halosulfonic acid. google.com This intermediate is noted for its use in specific applications. chemimpex.comgoogle.comnih.gov Similarly, synthetic methods have been developed for aminomethoxybenzenesulfonic acids, which serve as important intermediates for dyes. ontosight.aigoogle.com These historical developments in synthetic methodology highlight the ongoing interest in accessing a variety of functionalized aromatic sulfonic acids for diverse chemical applications.

Interactive Data Table: Physicochemical Properties of Methoxybenzenesulfonic Acid Isomers

| Property | This compound (ortho) | 3-Methoxybenzenesulfonic acid (meta) | 4-Methoxybenzenesulfonic acid (para) |

| CAS Number | 34256-00-3 chemicalbook.com | 34256-01-4 | 5857-42-1 nih.gov |

| Molecular Formula | C₇H₈O₄S nih.gov | C₇H₈O₄S | C₇H₈O₄S nih.gov |

| Molecular Weight | 188.20 g/mol | 188.20 g/mol | 188.20 g/mol nih.gov |

| Melting Point | 250 °C (decomposes) chemicalbook.com | Not available | Not available |

| Physical Form | Solid | Not available | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBAMYDJEQUGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Methoxybenzenesulfonic Acid and Its Substituted Analogues

Direct Sulfonation Approaches for Methoxybenzenes

The direct sulfonation of anisole (B1667542) (methoxybenzene) is a common method for introducing a sulfonic acid group to the aromatic ring. This electrophilic aromatic substitution reaction typically involves reacting anisole with a sulfonating agent. wikipedia.org

Common sulfonating agents include:

Concentrated sulfuric acid chemguide.co.uk

Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid chemguide.co.ukmasterorganicchemistry.com

Chlorosulfonic acid wikipedia.org

The reaction with concentrated sulfuric acid often requires heating for several hours, while the use of fuming sulfuric acid allows for milder conditions and shorter reaction times. chemguide.co.uk The electrophile in these reactions is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com

The methoxy (B1213986) group is an ortho-, para-directing activator in electrophilic aromatic substitution. chemistrysteps.com Therefore, the direct sulfonation of anisole yields a mixture of 2-methoxybenzenesulfonic acid (ortho-isomer) and 4-methoxybenzenesulfonic acid (para-isomer). The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific sulfonating agent used. rsc.org For instance, sulfonation of anisole in concentrated aqueous sulfuric acid can yield a significant proportion of the ortho-isomer. rsc.org

Multi-Step Synthesis from Precursors

Pathways Involving Aminophenols and Subsequent Transformations

Multi-step synthetic routes offer greater control over the final product's structure, particularly for substituted analogues. One such pathway begins with aminophenols. For example, 2-amino-5-methoxybenzenesulfonic acid can be synthesized from p-aminophenol. google.com This process involves several steps:

Nitration of Phenol (B47542): Phenol is first nitrated to produce p-nitrophenol.

Reduction to Aminophenol: The nitro group of p-nitrophenol is then reduced to an amino group to yield p-aminophenol.

Sulfonation: The resulting p-aminophenol is sulfonated to introduce the sulfonic acid group, forming 2-amino-5-hydroxybenzenesulfonic acid.

Methylation: The hydroxyl group is then methylated to produce 2-amino-5-methoxybenzenesulfonic acid. google.com

Another related strategy involves the diazotization of an appropriate methoxyaniline (anisidine). The resulting diazonium salt can then be converted to the sulfonic acid via a Sandmeyer-type reaction or other related transformations. organic-chemistry.org The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The methoxy group on the aniline starting material influences the ease of diazotization. quora.com

Routes from Benzophenones via Halosulfonic Acids

Substituted 2-methoxybenzenesulfonic acids can also be prepared from benzophenone precursors. For instance, 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid is synthesized by reacting 2-hydroxy-4-methoxybenzophenone with a halosulfonic acid, such as chlorosulfonic acid. google.comgoogle.com The reaction is typically carried out in a suitable solvent like chloroform or dichloroethane at low temperatures, followed by warming to room temperature. google.com

This method allows for the introduction of a sulfonic acid group at a specific position on the benzophenone backbone, leading to the formation of more complex substituted methoxybenzenesulfonic acids.

Preparation via Sulfonic Acid Reduction Methods

Another synthetic approach involves the reduction of a corresponding sulfonyl chloride. This method is particularly useful when the desired sulfonic acid is difficult to obtain directly. The synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride, for example, can be achieved through the oxidative chlorination of the corresponding thiol or disulfide. orgsyn.org Once the sulfonyl chloride is obtained, it can be hydrolyzed to the corresponding sulfonic acid.

Regioselective Synthesis Strategies and Isomer Control

Controlling the position of the sulfonic acid group on the methoxybenzene ring is a critical aspect of synthesis. The direct sulfonation of anisole typically produces a mixture of ortho and para isomers. rsc.org Several factors influence the regioselectivity of this reaction:

Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.

Sulfonating Agent: The choice of sulfonating agent can affect the isomer ratio. For example, the reaction of anisole with sulfur trioxide in nitromethane predominantly yields the 4-sulfonic acid. researchgate.net

Solvent: The solvent system can influence the reactivity and the product distribution. researchgate.net

Steric Hindrance: In substituted anisoles, steric hindrance can play a significant role in directing the incoming sulfonic acid group. For instance, in the sulfonation of chloro- and dichloroanisoles, the methoxy group's directing effect is dominant, but steric hindrance from ortho-chloro or ortho-sulfo substituents can influence the final product distribution. researchgate.net

The reversibility of the sulfonation reaction can also be exploited for isomer control. wikipedia.org By heating a mixture of isomers in dilute acid, the less stable ortho-isomer can be converted to the more stable para-isomer through a process of desulfonation and re-sulfonation. chemistrysteps.com

Catalytic Methodologies in Methoxybenzenesulfonic Acid Synthesis

The use of catalysts can offer greener and more efficient routes for the synthesis of methoxybenzenesulfonic acids. Solid acid catalysts, such as zeolites and silica-supported acids, have been investigated for aromatic sulfonation reactions.

Zeolites, with their well-defined pore structures and strong acid sites, can act as shape-selective catalysts in the sulfonation of aromatic compounds. mdpi.com For example, zeolites like HY and HZSM-5 have been used in the conversion of anisole, although these reactions often focus on transalkylation and dealkylation rather than sulfonation. ou.eduacs.org However, the principles of shape-selective catalysis could potentially be applied to control the regioselectivity of anisole sulfonation.

Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄), have been employed for the sulfonation of various aromatic compounds, including anisole, using sodium bisulfite as the sulfonating agent. ajgreenchem.com These reactions can be carried out under conventional heating or microwave irradiation, with the latter often leading to shorter reaction times and improved yields. ajgreenchem.com This method provides a heterogeneous catalytic system that is reusable and environmentally friendly. ajgreenchem.com

Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Journal of Chemical Research The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Chemical Search The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Read by QxMD The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-4-amino-5-sulfamoyl-benzoic acid 2-Methoxy-4-amino-5-sulfamoyl-benzoic acid was synthesized by a new method using 2-methoxy-4-amino-benzoic acid as raw material through sulfonation and amination. The structure of the product was confirmed by IR, 1HNMR and MS. The optimal conditions of sulfonation were: the molar ratio of 2-methoxy-4-amino-benzoic acid to chlorosulfonic acid 1:4, reacting at 65-75°C for 2.5 h. The yield was 92.5%. The optimal conditions of amination were: reacting at 55-65°C for 2 h with excessive aqua ammonia (B1221849). The yield was 88.9%. The total yield was 82.2%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-5-chlorobenzenesulphonyl chloride - ChemicalBook ...Synthesis of 2-methoxy-5-chlorobenzenesulphonyl chloride from 4-chloroanisole. Using 4-chloroanisole as raw material, chlorosulfonic acid as sulfonating agent, and synthesizing 2-methoxy-5-chlorobenzenesulfonyl chloride by one-step sulfonation. The effects of reaction temperature, reaction time, and material ratio on the yield of the reaction were investigated. The results showed that the optimal process conditions were: n (4-chloroanisole): n (chlorosulfonic acid) = 1: 3, the reaction temperature is 40 ℃, the reaction is 2 h, and the yield can reach more than 85%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-5-sulfamoyl benzoic Acid In the amination ... Under the optimized experimental conditions, the yield of 2-methoxy-5-sulfonyl chlorobenzoic acid can reach to 95.7%. 4.3 Synthesis of 2-methoxy-5-sulfamoyl benzoic Acid In the amination reaction of 2-methoxyl-5-amino-sulfonyl benzoic acid, the main influence factors were mainly ammonia concentration, reaction temperature and reaction time. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Process development for the large-scale synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid A practical and efficient process for the large-scale synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid has been developed. The four-step synthesis, starting from commercially available 2-bromo-6-methylphenol, involves protection of the hydroxyl, ortho-lithiation followed by reaction with carbon dioxide, methylation, and saponification. All steps were optimized to develop a process that is suitable for scale-up. The process avoids the use of any hazardous or expensive reagents and chromatography. The developed process is high yielding and provides the desired product in excellent purity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbO74n-Fw017fB53-54K2b-i32-4-32i-4n-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4--32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-32-4-3-2-4-32-4-32-

Chemical Reactivity and Functional Group Transformations of 2 Methoxybenzenesulfonic Acid Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-methoxybenzenesulfonic acid derivatives towards electrophilic aromatic substitution (EAS) is influenced by the electronic effects of its substituents. The methoxy (B1213986) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgbrainly.inpressbooks.pub Conversely, the sulfonic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.orgrsc.org

When both groups are present, their directing effects are in opposition. The methoxy group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho), while the sulfonic acid group at position 1 directs to positions 3 and 5 (meta). The outcome of an electrophilic substitution reaction on this disubstituted ring will depend on the reaction conditions and the nature of the electrophile, but generally, the powerful activating effect of the methoxy group tends to dominate, favoring substitution at the positions it activates. The sulfonic acid group can also be employed strategically as a blocking group; it can be introduced to block the para position, forcing an incoming substituent into the ortho position, and can later be removed using dilute acid. youtube.com

Nucleophilic aromatic substitution (SNAr) on derivatives of this compound is less common. masterorganicchemistry.com SNAr reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com While the sulfonic acid group is electron-withdrawing, the potent electron-donating nature of the methoxy group makes the ring generally electron-rich and thus less susceptible to nucleophilic attack. brainly.in For SNAr to occur, additional, powerful electron-withdrawing groups would likely need to be present on the ring. masterorganicchemistry.com

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional handle that can be converted into several other important functional groups.

Derivatization to Sulfonyl Chlorides and Sulfonamides

A primary transformation of sulfonic acids is their conversion to sulfonyl chlorides. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, this compound can be converted to 2-methoxybenzenesulfonyl chloride. This sulfonyl chloride is a key intermediate for the synthesis of other derivatives. chemicalbook.com

The resulting sulfonyl chlorides are reactive electrophiles that readily undergo reaction with nucleophiles such as ammonia (B1221849) or primary and secondary amines to form the corresponding sulfonamides. orgsyn.org This two-step sequence is a common and efficient method for preparing a wide array of N-substituted sulfonamides, which are a prominent class of compounds in medicinal chemistry. google.comepo.orggoogle.com

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Sulfonyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-Methoxybenzenesulfonyl chloride |

| Sulfonamide Formation | 2-Methoxybenzenesulfonyl chloride | Ammonia (NH₃), Primary amine (RNH₂), or Secondary amine (R₂NH) | 2-Methoxybenzenesulfonamide or N-substituted derivatives |

Reduction to Thiophenols

The sulfonic acid group or its derivatives can be reduced to form the corresponding thiophenols. This transformation is a valuable method for introducing a thiol group onto an aromatic ring. Various reducing agents can accomplish this, including strong reducing agents like lithium aluminum hydride (LiAlH₄) for sulfonyl chlorides or catalytic hydrogenation methods. The direct reduction of aromatic sulfonic acids to thiophenols can also be achieved under specific conditions, providing a more direct route to these valuable sulfur-containing compounds.

Transformations of the Methoxy Group (e.g., Demethylation)

The methoxy group, an aryl methyl ether, can be cleaved to reveal a phenolic hydroxyl group. This demethylation is a crucial transformation in the synthesis of many natural products and pharmaceuticals. nih.govnih.govgvsu.edu

The most common reagents for this purpose are strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI), or Lewis acids. rsc.orgtandfonline.com Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers, often providing high yields under mild conditions. nih.govnih.govgvsu.eduresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.govresearchgate.net More environmentally friendly methods using mineral acids like HCl in high-temperature water have also been developed. kuleuven.be

The choice of demethylating agent is critical to ensure selectivity, especially when other sensitive functional groups are present in the molecule.

| Reagent Class | Specific Reagent | General Conditions |

|---|---|---|

| Lewis Acids | Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. nih.gov |

| Strong Protic Acids | Hydrobromic acid (HBr) or Hydriodic acid (HI) | Often used as concentrated aqueous solutions with heating. tandfonline.com |

| Green Chemistry Methods | HCl or H₂SO₄ in pressurized hot water | High temperatures (e.g., 250 °C) are often required. kuleuven.be |

Reactions of Other Aromatic Substituents (e.g., Amino Group Alkylation, Oxidation/Reduction)

Derivatives of this compound can bear other substituents that undergo their own characteristic reactions. For example, an amino group on the aromatic ring introduces a site of nucleophilicity and a handle for further functionalization.